molecular formula C14H23ClN2O3 B10871919 11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one

11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one

Cat. No.: B10871919
M. Wt: 302.80 g/mol
InChI Key: JUDYHHBIKMWEPN-UHFFFAOYSA-N
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Description

11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[56]dodecan-8-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the chloropropanoyl and ethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoyl group, using reagents such as sodium azide or thiols.

Scientific Research Applications

11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one can be compared with other spirocyclic compounds such as:

These compounds share similar structural features but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.80 g/mol

IUPAC Name

11-(2-chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one

InChI

InChI=1S/C14H23ClN2O3/c1-3-17-12(18)4-7-16(13(19)11(2)15)10-14(17)5-8-20-9-6-14/h11H,3-10H2,1-2H3

InChI Key

JUDYHHBIKMWEPN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCN(CC12CCOCC2)C(=O)C(C)Cl

Origin of Product

United States

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